Antifungal agent 57

Description

Properties

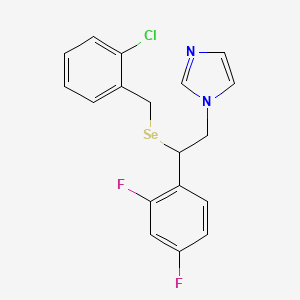

Molecular Formula |

C18H15ClF2N2Se |

|---|---|

Molecular Weight |

411.7 g/mol |

IUPAC Name |

1-[2-[(2-chlorophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C18H15ClF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |

InChI Key |

QBJXLBXNTOUYSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Antifungal Agent 57: A Novel Succinate Dehydrogenase Inhibitor

A Technical Whitepaper on the Discovery, Origin, and Mechanism of Action of a Promising Thiazole-Based Hydrazide Antifungal Compound.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to human health and food security. This has spurred intensive research into novel antifungal agents with unique mechanisms of action. This whitepaper details the discovery, origin, and characterization of Antifungal Agent 57, a potent thiazole-based hydrazide derivative, also identified as compound A19. This agent demonstrates significant efficacy against a range of phytopathogenic fungi and operates through the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), a critical component of the fungal respiratory chain. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data, experimental methodologies, and the underlying biochemical pathways.

Discovery and Origin

This compound (compound A19) is a synthetic compound that emerged from a research program focused on the design and synthesis of novel thiazole-based hydrazide derivatives.[1][2] The discovery was based on a molecular hybridization strategy, combining the structural features of a thiazole ring and a 4-aminoquinazoline moiety to generate a new class of potential antifungal agents.[1][2] This research was conducted by scientists at Guizhou University in China and published in the journal Bioorganic Chemistry.[1][2] The primary screening of this library of synthetic compounds identified this compound as a particularly potent inhibitor of several plant-pathogenic fungi.

Quantitative Antifungal Efficacy

This compound has demonstrated significant in vitro and in vivo activity against several fungal species. The following tables summarize the key quantitative data on its efficacy.

Table 1: In Vitro Antifungal Activity of this compound (Compound A19)

| Fungal Species | Efficacy Metric | Value | Comparator(s) |

| Candida albicans (including Fluconazole-resistant strains) | MIC | 0.5-2 µg/mL | More effective than Miconazole |

| Rhizoctonia solani | EC50 | 2.87 µg/mL | Comparable to Chlorothalonil (1.44 µg/mL) and slightly inferior to Carbendazim (0.85 µg/mL) and Boscalid (0.83 µg/mL)[2] |

| Verticillium dahliae | EC50 | < 3.0 µg/mL | - |

Table 2: In Vivo Antifungal Activity of this compound (Compound A19) against Rhizoctonia solani

| Assay Type | Concentration | Efficacy |

| Curative Efficiency | 200 µg/mL | 48.4%[2] |

| Protective Efficiency | 200 µg/mL | 59.6%[2] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mechanism of action of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a key enzyme in both the citric acid cycle and the electron transport chain in mitochondria.[1][2]

Table 3: Succinate Dehydrogenase (SDH) Inhibition by this compound (Compound A19)

| Target | Efficacy Metric | Value |

| Succinate Dehydrogenase (SDH) | IC50 | 29.33 µM[1][2] |

By inhibiting SDH, this compound disrupts ATP production, leading to cellular energy depletion and ultimately fungal cell death. In addition to its primary target, studies have indicated that this compound also adversely affects the integrity of the fungal cell membrane and the morphology of mycelia in R. solani.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Synthesis of this compound (Compound A19)

The synthesis of this compound and its analogues was achieved through a multi-step process characteristic of thiazole-based hydrazide derivatives. While the exact, step-by-step synthesis protocol for compound A19 is proprietary to the research group, the general workflow is as follows:

-

Thiazole Ring Formation: The core thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-haloketone.

-

Functional Group Manipulation: The resulting thiazole derivative undergoes a series of reactions to introduce and modify functional groups, leading to the formation of a thiazole carboxylic acid intermediate.

-

Hydrazide Formation: The thiazole carboxylic acid is then activated and coupled with a substituted hydrazine, in the case of compound A19, a hydrazine derivative of 4-aminoquinazoline, to form the final hydrazide product.

-

Purification and Characterization: The final compound is purified using standard techniques such as column chromatography and recrystallization. Its structure is confirmed by spectroscopic methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antifungal Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against Candida albicans was likely determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory effect of this compound on SDH activity was assessed using an in vitro enzymatic assay.

-

Mitochondria Isolation: Mitochondria are isolated from the target fungal species through differential centrifugation.

-

Enzyme Reaction: The SDH activity is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The reaction mixture typically contains isolated mitochondria, a buffer, succinate as the substrate, and the electron acceptor.

-

Inhibition Assay: Various concentrations of this compound are pre-incubated with the isolated mitochondria before initiating the reaction by adding succinate.

-

IC50 Determination: The rate of the reaction is measured, and the percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound (compound A19) represents a promising new lead compound in the development of novel antifungal therapies. Its unique chemical scaffold as a thiazole-based hydrazide derivative and its potent inhibitory activity against the clinically relevant enzyme succinate dehydrogenase make it a valuable candidate for further preclinical and clinical investigation. The data presented in this whitepaper provides a comprehensive foundation for researchers and drug development professionals to understand the discovery, origin, and mechanism of action of this novel antifungal agent. Further studies are warranted to explore its spectrum of activity against a broader range of fungal pathogens, its pharmacokinetic and pharmacodynamic properties, and its potential for therapeutic application in human and veterinary medicine, as well as in agriculture.

References

An In-depth Technical Guide to the Mechanism of Action of Antifungal Agent 57

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 57 is a novel investigational compound demonstrating potent and broad-spectrum activity against a range of clinically relevant fungal pathogens. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The primary molecular target of this compound has been identified as (1,3)-β-D-glucan synthase (GS), a critical enzyme for fungal cell wall biosynthesis. Unlike existing echinocandin-class drugs that noncompetitively inhibit the catalytic subunit (Fks1), this compound acts through a unique allosteric mechanism, disrupting the regulatory interface between the Fks1 subunit and the Rho1 GTPase activating subunit. This novel mechanism leads to potent fungicidal activity and a low propensity for resistance development in preclinical models.

Core Mechanism of Action

This compound selectively targets the fungal (1,3)-β-D-glucan synthase enzyme complex, which is responsible for synthesizing β-glucan polymers, the primary structural component of the fungal cell wall. The integrity of the cell wall is essential for fungal viability, protecting the cell from osmotic stress and environmental damage.

The mechanism proceeds via the following steps:

-

Binding to a Novel Allosteric Site: this compound binds to a previously uncharacterized allosteric pocket on the Fks1 catalytic subunit of the glucan synthase complex.

-

Disruption of Rho1 GTPase Interaction: This binding event induces a conformational change in Fks1 that prevents its effective interaction with the regulatory subunit, Rho1 GTPase. Rho1 is essential for the activation of glucan synthase.

-

Inhibition of Glucan Synthesis: The dissociation or improper binding of Rho1 leads to the inactivation of the Fks1 catalytic domain, thereby halting the polymerization of UDP-glucose into (1,3)-β-D-glucan chains.

-

Cell Wall Stress and Lysis: The resulting depletion of β-glucan in the cell wall compromises its structural integrity. This triggers the cell wall integrity (CWI) signaling pathway as a compensatory response. However, the continued inhibition by this compound overwhelms this repair mechanism, leading to osmotic instability and eventual cell lysis, resulting in fungicidal activity.

Below is a diagram illustrating this proposed signaling pathway and the point of inhibition.

Caption: Proposed mechanism of this compound on the (1,3)-β-D-glucan synthase complex.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated against several key fungal pathogens. The Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against purified (1,3)-β-D-glucan synthase are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Species | Strain | MIC (µg/mL) |

|---|---|---|

| Candida albicans | ATCC 90028 | 0.016 |

| Candida glabrata | ATCC 90030 | 0.031 |

| Aspergillus fumigatus | AF293 | 0.063 |

| Cryptococcus neoformans | H99 | 0.125 |

| Candida auris | B11221 | 0.031 |

Table 2: In Vitro Enzymatic Inhibition

| Enzyme Source | IC50 (µg/mL) |

|---|---|

| Purified (1,3)-β-D-glucan synthase (C. albicans) | 0.008 |

| Purified (1,3)-β-D-glucan synthase (A. fumigatus) | 0.015 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro (1,3)-β-D-Glucan Synthase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified fungal (1,3)-β-D-glucan synthase.

Materials:

-

Purified (1,3)-β-D-glucan synthase from C. albicans.

-

Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM NaF, 1 mM EDTA, 30% glycerol.

-

Substrate: UDP-[14C]-glucose (radiolabeled).

-

Activator: 25 µM GTPγS.

-

This compound stock solution (in DMSO).

-

Glass fiber filters and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a microcentrifuge tube, combine 20 µL of the enzyme preparation with 10 µL of the this compound dilution (or DMSO for control).

-

Incubate the mixture for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 20 µL of a substrate mix containing UDP-[14C]-glucose and GTPγS.

-

Incubate the reaction for 60 minutes at 30°C.

-

Terminate the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA).

-

Collect the precipitated [14C]-glucan product by vacuum filtration onto glass fiber filters.

-

Wash the filters three times with 10% TCA and once with 70% ethanol.

-

Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

-

Fungal isolate (e.g., C. albicans ATCC 90028).

-

RPMI-1640 medium with L-glutamine, buffered with MOPS.

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

Procedure:

-

Prepare a fungal inoculum suspension and adjust its concentration to 1 x 10^3 to 5 x 10^3 cells/mL in RPMI-1640 medium.

-

Create a two-fold serial dilution of this compound in the 96-well plate, ranging from 16 µg/mL to 0.008 µg/mL.

-

Add 100 µL of the fungal inoculum to each well containing the diluted compound.

-

Include a positive control well (inoculum without drug) and a negative control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

Workflow for Mechanism of Action Identification

The following diagram outlines the logical workflow followed to elucidate the mechanism of action of this compound.

Caption: Experimental workflow for identifying the mechanism of action of this compound.

In-Depth Technical Guide to Antifungal Agent 57 (Compound A19)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent 57, also identified as compound A19, is a potent antifungal compound demonstrating significant efficacy against Candida albicans, including strains resistant to fluconazole. Marketed under the MedChemExpress (MCE) catalog number HY-153622, this agent presents a promising area of investigation for the development of new antifungal therapies. This document provides a comprehensive overview of its chemical structure, known properties, and the experimental methodologies for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with the molecular formula C₂₂H₂₄N₆O. A detailed breakdown of its physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(2-(4-ethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethyl-ethan-1-amine |

| Synonyms | This compound, Compound A19 |

| CAS Number | 2422019-92-7 |

| Molecular Formula | C₂₂H₂₄N₆O |

| Molecular Weight | 388.47 g/mol |

| Appearance | Solid |

| Purity | ≥98.0% |

| Solubility | Soluble in DMSO |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Data sourced from MedChemExpress.

Biological Activity

This compound exhibits potent in vitro activity against Candida albicans, a prevalent fungal pathogen in humans. Notably, it retains its efficacy against strains that have developed resistance to fluconazole, a commonly used antifungal medication.[1] The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness.

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Strain | MIC Value (μg/mL) |

| Candida albicans | 0.5-2 |

| Fluconazole-resistant C. albicans | 0.5-2 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

General Synthesis Protocol for Structurally Related Compounds

While a specific synthesis protocol for this compound (compound A19) is not publicly available, a general method for the synthesis of a series of structurally related Chimonanthus praecox derivatives, including a compound designated as 'a19', has been described. This process involves the reaction of intermediate compounds with various reagents to produce the final derivatives. The synthesized compounds are then purified and characterized using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity Screening (In Vitro)

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antifungal agent against pathogenic fungi, based on standard methodologies.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

-

This compound (Compound A19)

-

Candida albicans strain(s) (including fluconazole-resistant strains if applicable)

-

Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium

-

Sabouraud Dextrose Broth (SDB) or other suitable liquid medium

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile 96-well microplates

-

Spectrophotometer (for inoculum standardization)

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture Candida albicans on an SDA plate at 35°C for 24-48 hours.

-

Harvest fungal colonies and suspend them in sterile SDB.

-

Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer to measure optical density at a specified wavelength (e.g., 530 nm).

-

Dilute this suspension to a final working concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in SDB.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in SDB within the 96-well microplate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microplate containing the diluted antifungal agent.

-

Include a positive control (fungal inoculum without the drug) and a negative control (medium only).

-

Incubate the microplate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the microplate for fungal growth (turbidity).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Visualizations

Logical Relationship of this compound Identification

Caption: Figure 1. Identification Pathway for this compound

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Caption: Figure 2. Workflow for MIC Determination

References

In-depth Technical Guide: Antifungal Agent 57's Activity Against Candida albicans

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Antifungal agent 57, also identified as Compound A19, has emerged as a potent antifungal compound with significant activity against Candida albicans, including strains resistant to conventional therapies such as fluconazole. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its efficacy, and where information is available, its mechanism of action and relevant experimental methodologies.

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism. Available data indicates that this compound is effective against Candida albicans at low concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

| Parameter | Value | Reference |

| MIC Range | 0.5 - 2 µg/mL | [1] |

Note: This MIC range is reported for various Candida albicans strains, including those resistant to fluconazole. Some reports suggest that this compound is more effective than miconazole.[1]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the MIC of this compound are not explicitly available in the public domain, the following represents a generalized, standard protocol for antifungal susceptibility testing based on established methodologies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method used to determine the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

- Candida albicans is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

- Colonies are suspended in sterile saline or RPMI-1640 medium.

- The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

- The inoculum is further diluted to a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Serial twofold dilutions of the agent are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should bracket the expected MIC (e.g., from 0.03 to 16 µg/mL).

3. Inoculation and Incubation:

- Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

- A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

- The microtiter plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action and Signaling Pathways

Detailed information regarding the specific mechanism of action of this compound against Candida albicans and the signaling pathways it may affect is not currently available in the reviewed literature. General antifungal mechanisms often target the fungal cell wall, cell membrane, or essential metabolic pathways. Given its efficacy against azole-resistant strains, it is plausible that this compound employs a mechanism distinct from that of the azole class of antifungals, which primarily inhibit ergosterol biosynthesis. Further research is required to elucidate the precise molecular targets and signaling cascades disrupted by this agent.

Visualizations

As the specific signaling pathways and experimental workflows for this compound are not detailed in the available literature, the creation of specific Graphviz diagrams as requested is not feasible at this time. To provide a conceptual framework, a generalized diagram of a common antifungal drug discovery workflow is provided below.

Caption: A generalized workflow for the discovery and development of a new antifungal agent.

References

Unveiling the Preliminary Toxicity Profile of Antifungal Agent 57

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Antifungal Agent 57, a novel compound under investigation for its therapeutic potential against a broad spectrum of fungal pathogens. The following sections detail the cytotoxic, genotoxic, and acute toxicity assessments, along with the experimental protocols utilized in these evaluations. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antifungal candidates.

Executive Summary

This compound has demonstrated significant in vitro efficacy against various fungal strains. To support its continued development, a series of preliminary toxicity studies were initiated to establish its safety profile. These studies, detailed herein, reveal a promising therapeutic window, though further investigation into specific organ toxicities and long-term effects is warranted. All quantitative data from these studies are summarized for clear comparison, and detailed methodologies are provided to ensure reproducibility.

Cytotoxicity Assessment

The in vitro cytotoxicity of this compound was evaluated against a panel of mammalian cell lines to determine its potential for inducing cell death in non-target cells.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cell Type | IC50 (µg/mL) |

| MRC-5 | Human Lung Fibroblast | > 500[1] |

| U87 | Human Glioblastoma | > 500[1] |

| TK6 | Human Lymphoblastoid | Data Not Available |

| HepG2 | Human Hepatocellular Carcinoma | Data Not Available |

IC50: The concentration of an agent that causes a 50% reduction in cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the effect of this compound on the viability of mammalian cells.

-

Cell Seeding: Cells were seeded into 96-well microplates at a density of 2 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells were then treated with a range of concentrations of this compound and incubated for an additional 24 hours. A vehicle control (e.g., 1% v/v ethanol) and a positive control (e.g., doxorubicin) were included.

-

MTT Addition: Following treatment, the medium was replaced with fresh medium containing MTT solution and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle control. A significant level of cytotoxicity is generally considered when a decrease in cell viability exceeds 30% of the control.

Diagram 1: General Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a drug candidate can cause damage to genetic material.

Table 2: Genotoxicity Profile of this compound

| Assay | Test System | Result |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | Negative |

| In vitro Micronucleus Test | Human Lymphocytes | Data Not Available |

| In vitro Chromosomal Aberration Test | Human Lymphocytes | Data Not Available |

| Comet Assay | TK6 cells | Data Not Available |

Experimental Protocol: Ames Test

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

-

Strain Selection: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid are used.

-

Exposure: The bacterial strains are exposed to various concentrations of the test agent, both with and without a metabolic activation system (e.g., S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.

-

Incubation and Colony Counting: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

Interpretation: A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Diagram 2: Logical Flow of Genotoxicity Assessment

Caption: Tiered approach to genotoxicity testing.

Acute Systemic Toxicity

Acute toxicity studies in animal models provide essential information on the potential adverse effects of a single high dose of a substance.

Table 3: Acute Systemic Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects |

| Mouse | Oral | > 2000 | No mortality or significant clinical signs of toxicity |

| Rat | Intravenous | Data Not Available | Data Not Available |

LD50: The dose of a substance that is lethal to 50% of a test population.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Selection: Healthy, young adult rodents of a single sex are used.

-

Dosing: A single animal is dosed at a starting level.

-

Observation: The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Termination: The procedure continues until a specified number of reversals in outcome (survival/death) are observed.

-

LD50 Calculation: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.

Mechanism of Action and Potential for Off-Target Effects

This compound, similar to azole antifungals, is believed to exert its primary effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function.[2][3]

Diagram 3: Signaling Pathway of Azole Antifungal Agents

Caption: Inhibition of ergosterol biosynthesis by this compound.

While this mechanism provides a degree of selectivity for fungal cells, the potential for interaction with mammalian cytochrome P450 enzymes exists, which could lead to drug-drug interactions and off-target toxicities, such as hepatotoxicity.[4] The incidence of liver injury with azole antifungals is a known class effect, though the severity can vary between agents.[4][5]

Conclusion and Future Directions

The preliminary toxicity assessment of this compound indicates a favorable acute toxicity profile and a lack of mutagenic potential in the Ames test. The in vitro cytotoxicity data suggests a high therapeutic index. However, further studies are required to fully characterize its safety. Future work should focus on:

-

Comprehensive in vitro genotoxicity testing, including micronucleus and chromosomal aberration assays.

-

In vivo toxicity studies with repeated dosing to evaluate potential target organ toxicities, with a particular focus on hepatotoxicity.

-

Pharmacokinetic and drug-drug interaction studies to assess the potential for off-target effects related to cytochrome P450 inhibition.

These additional studies will be critical in guiding the further clinical development of this compound.

References

- 1. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Antifungal agent 57 (Compound A19) background information

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 57, also identified as Compound A19, is a potent antifungal compound demonstrating significant efficacy against opportunistic fungal pathogens. This technical guide provides a comprehensive summary of the currently available information on Compound A19, including its chemical properties, in vitro activity, and a discussion of potential mechanisms of action within the broader context of antifungal drug development. While detailed experimental protocols and specific signaling pathway elucidations for this particular compound are not extensively available in public literature, this document consolidates the existing data and provides generalized methodologies and conceptual frameworks relevant to its study.

Introduction

The emergence of drug-resistant fungal infections poses a significant threat to global health. Pathogens such as Candida albicans have developed resistance to conventional antifungal therapies, necessitating the discovery and development of novel therapeutic agents. This compound (Compound A19) has been identified as a promising candidate, exhibiting potent activity against fluconazole-resistant strains of Candida albicans. This guide serves as a technical resource for researchers and professionals engaged in the exploration of new antifungal compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound (Compound A19) is presented in Table 1. This data is crucial for its synthesis, formulation, and further chemical modification studies.

Table 1: Chemical and Physical Properties of this compound (Compound A19)

| Property | Value |

| Molecular Formula | C₁₈H₁₅ClF₂N₂Se |

| Molecular Weight | 411.73 g/mol |

| CAS Number | 2422019-92-7 |

In Vitro Antifungal Activity

This compound (Compound A19) has demonstrated potent in vitro activity against clinically relevant fungal pathogens. The available data on its minimum inhibitory concentrations (MICs) are summarized in Table 2.

Table 2: In Vitro Antifungal Activity of this compound (Compound A19)

| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference Compound |

| Candida albicans | Fluconazole-Resistant | 0.5 - 2 | More effective than Miconazole |

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular target and signaling pathway of this compound (Compound A19) have not been publicly disclosed, its efficacy against azole-resistant Candida suggests several potential mechanisms of action common to other antifungal agents. These often involve the disruption of essential cellular processes in fungi that are distinct from their mammalian hosts.

Inhibition of Ergosterol Biosynthesis

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and function, leading to fungal cell death.

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

Disruption of Cell Wall Integrity

The fungal cell wall, composed of chitin and glucans, is another attractive target for antifungal therapy as it is absent in human cells. Inhibition of key enzymes involved in cell wall synthesis can lead to osmotic instability and cell lysis.

Caption: Potential disruption of the fungal cell wall integrity pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound (Compound A19) are not available. However, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines is provided below.

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

-

This compound (Compound A19)

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare a stock solution of Compound A19 in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 10³ cells/mL.

-

Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.

Future Directions

While this compound (Compound A19) shows considerable promise, further research is required to fully characterize its potential as a therapeutic agent. Key areas for future investigation include:

-

Elucidation of the specific mechanism of action.

-

Determination of its cytotoxicity against mammalian cell lines to assess its therapeutic index.

-

In vivo efficacy studies in animal models of fungal infections.

-

Structure-activity relationship (SAR) studies to optimize its antifungal activity and safety profile.

Conclusion

This compound (Compound A19) is a potent antifungal compound with demonstrated activity against drug-resistant Candida albicans. Although detailed information regarding its synthesis, mechanism of action, and experimental evaluation is limited in the public domain, this guide provides a foundational understanding for researchers. The potent in vitro activity of Compound A19 warrants further investigation to establish its potential as a next-generation antifungal therapeutic.

An In-Depth Technical Guide on the Core Solubility and Stability Profile of Antifungal Agent 57

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 57, also identified as compound A19, is a potent antifungal compound demonstrating significant efficacy against fluconazole-resistant strains.[1][2] It is particularly effective against Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL.[1][2] As with any promising therapeutic candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development and clinical application. This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound, outlines detailed experimental protocols for their determination, and presents relevant signaling pathways potentially targeted by this class of compounds.

While specific experimental data on the solubility and stability of this compound is not extensively available in public literature, this guide is structured based on established methodologies and expected profiles for novel antifungal agents, providing a robust framework for researchers.

I. Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The following sections detail the expected solubility characteristics of this compound and the methodologies to quantify them.

A. Anticipated Aqueous and Solvent Solubility

Based on the characteristics of many modern antifungal agents, it is anticipated that this compound may exhibit poor aqueous solubility. The solubility is expected to be pH-dependent, a common feature for molecules with ionizable groups. A comprehensive solubility assessment would typically involve determining the concentration of the saturated solution in various media.

Table 1: Anticipated Solubility of this compound in Various Media

| Solvent/Medium | Expected Solubility Range (µg/mL) | Temperature (°C) |

| Water | < 1 | 25 |

| 0.1 N HCl (pH 1.2) | 10 - 100 | 25 |

| Phosphate Buffer (pH 6.8) | 1 - 10 | 25 |

| Phosphate Buffer (pH 7.4) | < 5 | 25 |

| Methanol | > 1000 | 25 |

| Ethanol | > 500 | 25 |

| Acetonitrile | > 500 | 25 |

| Dimethyl Sulfoxide (DMSO) | > 2000 | 25 |

| Polyethylene Glycol 400 (PEG 400) | > 1000 | 25 |

B. Experimental Protocol for Solubility Determination

A reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

-

Preparation: Prepare saturated solutions by adding an excess of this compound to vials containing the different solvents and buffer solutions listed in Table 1.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

References

Methodological & Application

Application Notes and Protocols: Antifungal Agent 57 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone in the evaluation of new antifungal agents. It establishes the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This data is critical for the preclinical assessment of antifungal efficacy, guiding further development, and understanding the spectrum of activity of novel compounds. This document provides a detailed protocol for determining the MIC of Antifungal Agent 57 against various fungal pathogens using the broth microdilution method, harmonized with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]

Data Presentation: MIC of this compound

The following tables summarize the in vitro activity of this compound against a panel of clinically relevant fungal isolates. MIC values were determined using the detailed protocol outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Candida Species

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.06 - 0.5 |

| Candida glabrata | ATCC 90030 | 0.5 | 1 | 0.25 - 2 |

| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.125 - 1 |

| Candida krusei | ATCC 6258 | 1 | 2 | 0.5 - 4 |

| Candida auris | B11220 | 0.06 | 0.125 | 0.03 - 0.25 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Filamentous Fungi

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 | 0.125 - 1 |

| Aspergillus flavus | ATCC 204304 | 0.5 | 1 | 0.25 - 2 |

| Aspergillus niger | ATCC 16404 | 1 | 2 | 0.5 - 4 |

| Fusarium solani | ATCC 36031 | 4 | 8 | 2 - 16 |

| Rhizopus oryzae | ATCC 10404 | >16 | >16 | >16 |

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound.

Materials and Equipment

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[1]

-

Sterile 96-well, U-shaped bottom microtiter plates.[1]

-

Fungal isolates (yeasts and molds)

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[5]

-

Spectrophotometer or McFarland densitometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

Incubator (35°C)

-

Multichannel pipette

-

Sterile reagent reservoirs

Preparation of Antifungal Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Store the stock solution in small aliquots at -20°C or below until use.

Inoculum Preparation

For Yeasts (Candida spp.):

-

Subculture the yeast isolate onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[4]

For Molds (Aspergillus spp., etc.):

-

Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until adequate sporulation is observed.

-

Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted swab or by flooding the plate with sterile saline containing 0.05% Tween 80.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension with a hemocytometer to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.[6]

Broth Microdilution Assay Procedure

-

Preparation of Antifungal Dilutions:

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well microtiter plate.[7]

-

Typically, for a final concentration range of 0.03 to 16 µg/mL, add 100 µL of RPMI 1640 medium to wells in columns 2 through 11.

-

In column 12, add 200 µL of the working antifungal solution (e.g., 32 µg/mL).

-

Transfer 100 µL from column 12 to column 11, mix well, and continue this serial dilution down to column 2. Discard the final 100 µL from column 2.[7]

-

Column 1 will serve as the growth control (no drug).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (columns 1-12), resulting in a final volume of 200 µL per well. This will also halve the drug concentration to the desired final range (e.g., 0.015 to 8 µg/mL).

-

-

Incubation:

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.

-

For yeasts and azole antifungals, this is often a ≥50% reduction in turbidity.[8] For other agents like amphotericin B, complete inhibition is the endpoint.[8] The endpoint for this compound should be defined and consistently applied.

-

Results can be read visually or with a microplate reader at 530 nm.

-

Visualizations

Caption: Workflow for the broth microdilution MIC assay.

Caption: Logical flow for MIC value determination.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CLSI - New and Updated Antifungal Microbiology Documents [rapidmicrobiology.com]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Antifungal Agent 57 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for Antifungal Agent 57, a compound representative of the triazole class of antifungals. The procedures outlined are essential for ensuring the accuracy, reproducibility, and reliability of in vitro and in vivo experimental results.

Introduction

This compound is a synthetic triazole antifungal agent that is effective against a broad spectrum of fungal pathogens, particularly Candida species.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14-α-demethylase.[3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4][6] By disrupting ergosterol synthesis, this compound increases the permeability of the fungal cell membrane, leading to cell leakage and ultimately inhibiting fungal growth.[3][5]

Accurate preparation of stock solutions is a critical first step in any experiment designed to evaluate the efficacy or mechanism of action of this compound. The concentration, choice of solvent, and storage conditions of the stock solution can significantly impact the outcome and reproducibility of experimental results. This protocol provides standardized procedures for preparing stock solutions of this compound for various research applications.

Materials and Reagents

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Ethanol (200 proof), molecular biology grade

-

Sterile deionized water

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile disposable serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The solubility and stability of this compound are crucial factors to consider when preparing stock solutions. The following tables summarize these key quantitative parameters.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | ≥ 100[8] | 326.51[8] | Recommended for high-concentration stock solutions. |

| Ethanol | ~61[2][9] | 199.17[2] | Suitable for high-concentration stock solutions. |

| Water | ~2[8] | 6.53[8] | Requires sonication for dissolution. |

| PBS (pH 7.2) | ~0.2[1][7] | 0.65 | Low solubility in aqueous buffers. |

Table 2: Recommended Stock Solution Concentrations and Storage

| Application | Recommended Stock Concentration | Solvent | Storage Temperature | Stability |

| In Vitro (e.g., MIC assays) | 10 mg/mL - 50 mg/mL | DMSO or Ethanol | -20°C | ≥ 2 years (as supplied solid)[1] |

| In Vivo | Varies (prepare fresh) | See in vivo protocol | N/A | Aqueous solutions not recommended for storage >1 day[1][7] |

Experimental Protocols

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO

This protocol is suitable for most in vitro applications, such as Minimum Inhibitory Concentration (MIC) testing.

-

Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of this compound powder using a calibrated analytical balance.

-

Dissolution: Transfer the powder to a sterile microcentrifuge tube or vial. Add 1 mL of sterile, cell culture-grade DMSO.

-

Mixing: Vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C. The solid compound is stable for at least two years when stored at -20°C.[1]

Protocol for Preparing Working Solutions for In Vitro Assays

-

Thawing: Thaw a single aliquot of the 10 mg/mL stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium (e.g., RPMI-1640 for fungal cultures) to achieve the desired final concentrations for your experiment. Note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

-

Use: Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous dilutions for more than one day.[1][7]

Visualizations

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway: Mechanism of Action

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. selleckchem.com [selleckchem.com]

- 3. droracle.ai [droracle.ai]

- 4. nbinno.com [nbinno.com]

- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Fluconazole - LKT Labs [lktlabs.com]

Application Notes: In Vivo Efficacy Models for Antifungal Agent 57

Introduction

The development of novel antifungal agents is critical to address the rising challenge of invasive fungal infections and increasing antifungal resistance.[1] While in vitro susceptibility testing provides initial data on a compound's activity, in vivo efficacy models are essential for evaluating its therapeutic potential in a complex biological system.[2] These models are indispensable for understanding the interplay between the drug, the pathogen, and the host immune system.[2] This document provides detailed protocols for assessing the in vivo efficacy of a novel investigational compound, Antifungal Agent 57 , using established murine models of disseminated candidiasis and invasive pulmonary aspergillosis. The protocols cover animal selection, immunosuppression, infection, treatment, and endpoint analysis, providing a robust framework for preclinical evaluation.

Murine Model of Disseminated Candidiasis

This model simulates hematogenously disseminated candidiasis, a severe infection common in immunocompromised patients. It is used to evaluate the efficacy of this compound in reducing fungal burden in target organs and improving survival.

Experimental Protocol

-

Animal Model: Female BALB/c mice, 7-12 weeks old, weighing 20-24 grams, are used.[3] Animals are acclimatized for at least 7 days before the experiment.

-

Immunosuppression: To establish a reproducible infection, mice are immunosuppressed.[4] A single intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) is administered three days prior to infection, followed by a single dose of cortisone acetate (250 mg/kg) administered subcutaneously one day before infection.[5]

-

Fungal Strain and Inoculum Preparation: Candida albicans strain SC5314 is used.[3] The strain is grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. A single colony is then inoculated into Sabouraud Dextrose Broth and incubated overnight at 37°C with shaking. Yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final inoculum is adjusted to 1 x 10⁶ CFU/mL in PBS.[3]

-

Infection: Mice are infected with 100 µL of the prepared C. albicans suspension (1 x 10⁵ CFU/mouse) via the lateral tail vein.[1]

-

Treatment Groups: Treatment begins 24 hours post-infection and continues for 7 consecutive days.

-

Group 1 (Vehicle Control): Administered with the vehicle used to formulate this compound (e.g., 5% DMSO in saline), IP, once daily.

-

Group 2 (Positive Control): Fluconazole (20 mg/kg), administered orally (PO), once daily.

-

Group 3 (this compound - Low Dose): 10 mg/kg, administered IP, once daily.

-

Group 4 (this compound - High Dose): 25 mg/kg, administered IP, once daily.

-

-

Endpoints:

-

Survival: A cohort of 10 mice per group is monitored for survival for 21 days post-infection.

-

Fungal Burden: A separate cohort of 5 mice per group is euthanized at day 4 post-infection. Kidneys and brains are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA with antibiotics. Plates are incubated for 48 hours at 35°C, and colonies are counted to determine CFU per gram of tissue.[2]

-

Data Presentation

In Vitro Susceptibility: Preliminary in vitro testing provides a basis for dose selection.

| Table 1: In Vitro Activity of this compound against C. albicans SC5314 | |

| Compound | MIC (µg/mL) |

| This compound | 0.5 |

| Fluconazole | 1.0 |

| Amphotericin B | 0.25 |

| MIC (Minimum Inhibitory Concentration) determined by broth microdilution method (CLSI M27).[1] |

In Vivo Efficacy Data:

| Table 2: Survival in Murine Disseminated Candidiasis Model (n=10/group) | |

| Treatment Group | Median Survival (Days) |

| Vehicle Control | 5 |

| Fluconazole (20 mg/kg) | 14 |

| This compound (10 mg/kg) | 12 |

| This compound (25 mg/kg) | >21 |

| Table 3: Fungal Burden in Kidneys (Day 4 Post-Infection, n=5/group) | |

| Treatment Group | Mean Fungal Burden (Log10 CFU/gram ± SD) |

| Vehicle Control | 6.8 ± 0.4 |

| Fluconazole (20 mg/kg) | 4.5 ± 0.6 |

| This compound (10 mg/kg) | 4.9 ± 0.7 |

| This compound (25 mg/kg) | 3.1 ± 0.5 |

Experimental Workflow

Murine Model of Invasive Pulmonary Aspergillosis

This model mimics lethal invasive pulmonary aspergillosis (IPA), a life-threatening infection in severely immunocompromised individuals. It is used to assess the ability of this compound to improve survival and reduce lung fungal burden.

Experimental Protocol

-

Animal Model: Male BALB/c mice, weighing 20-22 grams, are used for this model.[6]

-

Immunosuppression: Mice are rendered neutropenic with cyclophosphamide (150 mg/kg, IP) on days -2 and +3 relative to infection. Cortisone acetate (250 mg/kg, subcutaneous) is administered on day -1.[7] To prevent bacterial infections, mice receive ceftazidime in their drinking water.[6]

-

Fungal Strain and Inoculum Preparation: Aspergillus fumigatus strain Af293 is grown on SDA for 7-10 days at 37°C.[8] Conidia are harvested by flooding the plate with sterile PBS containing 0.1% Tween 80. The suspension is filtered through sterile gauze to remove hyphae. Conidia are washed, counted with a hemocytometer, and adjusted to a final concentration of 2.5 x 10⁸ conidia/mL in PBS.

-

Infection: Mice are anesthetized and infected via intranasal instillation of 20 µL of the conidial suspension (5 x 10⁶ conidia/mouse).[7]

-

Treatment Groups: Treatment begins 24 hours after infection and continues for 7 days.

-

Group 1 (Vehicle Control): Vehicle administered IP, once daily.

-

Group 2 (Positive Control): Liposomal Amphotericin B (L-AMB) (10 mg/kg), administered via tail vein injection, once daily.[6]

-

Group 3 (this compound - Low Dose): 20 mg/kg, administered IP, once daily.

-

Group 4 (this compound - High Dose): 40 mg/kg, administered IP, once daily.

-

-

Endpoints:

-

Survival: A cohort of 10 mice per group is monitored daily for survival for 14 days post-infection.

-

Fungal Burden: A separate cohort of 5 mice per group is euthanized on day 4 post-infection. Lungs are harvested, weighed, and homogenized. Fungal burden is quantified by plating serial dilutions on SDA (CFU/gram) and/or by quantitative PCR (qPCR) targeting the A. fumigatus 18S rRNA gene.[6]

-

Data Presentation

In Vitro Susceptibility:

| Table 4: In Vitro Activity of this compound against A. fumigatus Af293 | |

| Compound | MEC (µg/mL) |

| This compound | 0.25 |

| Voriconazole | 0.5 |

| Amphotericin B | 0.5 |

| MEC (Minimum Effective Concentration) determined by broth microdilution method (CLSI M38). |

In Vivo Efficacy Data:

| Table 5: Survival in Murine Invasive Aspergillosis Model (n=10/group) | |

| Treatment Group | Median Survival (Days) |

| Vehicle Control | 4 |

| L-AMB (10 mg/kg) | 11 |

| This compound (20 mg/kg) | 8 |

| This compound (40 mg/kg) | >14 |

| Table 6: Fungal Burden in Lungs (Day 4 Post-Infection, n=5/group) | |

| Treatment Group | Mean Fungal Burden (Log10 CFU/gram ± SD) |

| Vehicle Control | 5.9 ± 0.3 |

| L-AMB (10 mg/kg) | 3.8 ± 0.5 |

| This compound (20 mg/kg) | 4.5 ± 0.6 |

| This compound (40 mg/kg) | 3.2 ± 0.4 |

Experimental Workflow

References

- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Drug Localized Infection Modeling & Evaluation Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. niaid.nih.gov [niaid.nih.gov]

- 4. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Cell-Based Assays for Elucidating the Mechanism of Action of Antifungal Agent 57

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Understanding the mechanism of action (MoA) of new antifungal compounds is paramount for their development and optimization. This document provides detailed protocols for a series of cell-based assays to investigate the MoA of a hypothetical novel compound, "Antifungal Agent 57," against pathogenic fungi, such as Candida albicans. These protocols are designed for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of new antifungal candidates.

A logical workflow for investigating the MoA of a new antifungal agent begins with determining its general antifungal activity and then proceeds to more specific assays to pinpoint its cellular target.

Caption: General workflow for investigating the mechanism of action of this compound.

Fungal Growth Inhibition Assay: Minimum Inhibitory Concentration (MIC)

This initial assay quantifies the potency of this compound by determining the lowest concentration that inhibits the visible growth of the target fungus.[1][2][3]

Protocol: Broth Microdilution MIC Assay

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader (600 nm)

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Drug Dilution: Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

-

Controls: Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by reading the optical density at 600 nm.[2][4]

Data Presentation

| Fungal Strain | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) |

| C. albicans ATCC 90028 | This compound | 4 | 8 |

| C. albicans ATCC 90028 | Fluconazole (Control) | 0.5 | 1 |

Cell Wall Integrity Assay: Sorbitol Protection Assay

This assay helps determine if this compound targets the fungal cell wall. Sorbitol, an osmotic stabilizer, can protect fungal cells from lysis if the cell wall is compromised.[5][6][7] An increase in the MIC value in the presence of sorbitol suggests that the compound acts on the cell wall.[6][7][8]

Protocol: Sorbitol Protection Assay

Materials:

-

All materials from the MIC assay

-

Sorbitol (Sigma-Aldrich)

Procedure:

-

Perform the broth microdilution MIC assay as described above.

-

Prepare a parallel set of microtiter plates where the RPMI 1640 medium is supplemented with 0.8 M sorbitol.[5][6][8]

-

Determine the MIC of this compound in the presence and absence of sorbitol.

Data Presentation

| Condition | This compound MIC (µg/mL) | Caspofungin (Control) MIC (µg/mL) |

| RPMI 1640 | 4 | 0.125 |

| RPMI 1640 + 0.8 M Sorbitol | 32 | 4 |

Cell Membrane Integrity Assay: Propidium Iodide (PI) Staining

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of cell membrane damage.[9]

Protocol: PI Staining and Flow Cytometry

Materials:

-

C. albicans culture treated with this compound (at MIC and 2x MIC) and an untreated control.

-

Propidium Iodide (PI) solution (1 mg/mL stock)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture C. albicans to mid-log phase and then treat with this compound for a defined period (e.g., 4 hours).

-

Harvest the cells by centrifugation (3000 x g for 5 minutes) and wash twice with PBS.

-

Resuspend the cells in 500 µL of PBS.

-

Add PI to a final concentration of 2 µg/mL.

-

Incubate in the dark at room temperature for 15 minutes.[10]

-

Analyze the samples by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).

Data Presentation

| Treatment | Concentration (µg/mL) | PI-Positive Cells (%) |

| Untreated Control | 0 | 3.5 |

| This compound | 4 (MIC) | 45.2 |

| This compound | 8 (2x MIC) | 88.9 |

Reactive Oxygen Species (ROS) Detection Assay

Many antifungal agents induce oxidative stress, leading to the accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[11][12] 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[13]

Protocol: H2DCFDA Staining

Materials:

-

C. albicans culture treated with this compound and an untreated control.

-

H2DCFDA solution (10 mM stock in DMSO)

-

PBS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Treat the fungal cells with this compound as described for the PI assay.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS containing 10 µM H2DCFDA.

-

Incubate at 37°C for 30 minutes in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

Measure the fluorescence intensity (excitation ~488 nm, emission ~525 nm) using a microplate reader or analyze by flow cytometry.[14]

Data Presentation

| Treatment | Concentration (µg/mL) | Mean Fluorescence Intensity (Arbitrary Units) |

| Untreated Control | 0 | 150 |

| This compound | 4 (MIC) | 980 |

| This compound | 8 (2x MIC) | 2150 |

Apoptosis Assay: Annexin V-FITC and PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15]

Apoptosis Signaling Pathway

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Protocol: Annexin V-FITC/PI Staining

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

C. albicans culture treated with this compound and an untreated control.

-

Sorbitol buffer and zymolyase for protoplast preparation.

Procedure:

-

Treat fungal cells with this compound as previously described.

-

Protoplast Preparation: Harvest cells and wash with sorbitol buffer. Incubate with zymolyase to digest the cell wall.

-

Wash the resulting protoplasts gently with sorbitol buffer.

-

Resuspend the protoplasts in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15]

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within one hour.

Data Presentation

| Treatment | Concentration (µg/mL) | Viable (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |

| Untreated Control | 0 | 95.1 | 2.5 | 2.4 |

| This compound | 4 (MIC) | 40.3 | 35.8 | 23.9 |

| This compound | 8 (2x MIC) | 10.2 | 48.1 | 41.7 |

Conclusion

The collective data from these assays suggest a multi-faceted mechanism of action for this compound. The significant increase in MIC in the presence of sorbitol points to the cell wall as a primary target. Concurrently, the high percentage of PI-positive cells indicates severe plasma membrane damage. Furthermore, the agent induces substantial oxidative stress, evidenced by increased ROS production, which likely triggers a mitochondrial-mediated apoptotic pathway, as shown by the Annexin V/PI staining results. This comprehensive approach provides a robust framework for characterizing the MoA of novel antifungal candidates, guiding further preclinical development.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 3. Manual & Automated | MI [microbiology.mlsascp.com]

- 4. Minimal Inhibitory Concentration (MIC) Test [bio-protocol.org]

- 5. 2.6. Mechanism of Action [bio-protocol.org]

- 6. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. In vitro anti-yeast activity, kinetics and mechanism of action of essential oils from two cameroonian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel antifungal mechanism of resveratrol: apoptosis inducer in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence Detection of Increased Reactive Oxygen Species Levels in Saccharomyces cerevisiae at the Diauxic Shift | Springer Nature Experiments [experiments.springernature.com]

- 13. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: Synergy Testing of Antifungal Agent 57

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant challenge in clinical practice.[1][2] Combination therapy, utilizing two or more antifungal agents, offers a promising strategy to enhance efficacy, reduce toxicity by allowing for lower dosages, and potentially prevent the development of resistance.[1][3][4] These application notes provide detailed protocols for evaluating the synergistic, indifferent, or antagonistic interactions between the novel investigational compound, Antifungal Agent 57, and other established antifungal drugs.

The primary methodologies described herein are the checkerboard microdilution assay and the time-kill curve analysis , which are widely accepted in vitro techniques for assessing antifungal synergy.[3][5] Additionally, an overview of an in vivo model is provided to guide the translation of in vitro findings.

Data Presentation: Interpreting Synergy

Quantitative data from synergy testing is crucial for determining the nature of the interaction between this compound and another antifungal drug. The most common method for interpreting checkerboard assay results is the calculation of the Fractional Inhibitory Concentration Index (FICI).[1][3][5]

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

| FICI Value | Interaction Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | Indifference (Additive) |

| > 4.0 | Antagonism |

Source: Adapted from various sources[3][5][6]

The FICI is calculated using the following formula:

FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [1][5]

Where:

-

FICA is the Fractional Inhibitory Concentration of this compound.

-

FICB is the Fractional Inhibitory Concentration of the combination drug.

-

MIC is the Minimum Inhibitory Concentration.

For time-kill assays, synergy is typically defined as a ≥ 2-log10 (99%) decrease in colony-forming units (CFU)/mL at a specific time point (e.g., 24 hours) with the drug combination compared to the most active single agent.[7][8]

Table 2: Interpretation of Time-Kill Curve Analysis

| Change in CFU/mL with Combination vs. Most Active Single Agent | Interaction Interpretation |

| ≥ 2-log10 decrease | Synergy |

| < 2-log10 decrease and < 2-log10 increase | Indifference |

| ≥ 2-log10 increase | Antagonism |

Source: Adapted from various sources[7]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

This method allows for the simultaneous testing of multiple concentrations of two drugs to determine their combined effect.[3][5][9]

Materials:

-

This compound (stock solution of known concentration)

-

Combination antifungal drug (e.g., Fluconazole, Amphotericin B, Caspofungin)

-

Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer or microplate reader

-

Sterile V-shaped or sterile Petri dish reservoirs

-

Multichannel pipette

Protocol:

-